molecular formula C10H13NOS B13612856 4-Methoxy-3,5-dimethylbenzothioamide

4-Methoxy-3,5-dimethylbenzothioamide

Cat. No.: B13612856
M. Wt: 195.28 g/mol
InChI Key: SRHSKCRNIKTXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3,5-dimethylbenzothioamide is a high-quality thioamide-containing organic compound of interest in medicinal chemistry and drug discovery research. Thioamides are recognized as versatile and privileged scaffolds in the development of novel therapeutic agents, serving as key structural motifs and bioisosteres for amide bonds . This substitution can enhance key molecular properties, such as improving thermal and proteolytic stability, and altering hydrogen bonding capacity, which can be leveraged to optimize the physicochemical and pharmacokinetic profiles of lead compounds . Research into structurally similar aryl thioamides has demonstrated their synthesis via transition-metal-free, multi-component coupling reactions, indicating accessible synthetic routes for exploration and derivatization . Furthermore, recent studies on thioamide-containing small molecules highlight their potential across various therapeutic areas. These applications include serving as inhibitors for specific biological targets like histone methyltransferases and kinases in oncology research, and as potential treatments for microbial infections and central nervous system disorders, as evidenced by studies on related methoxyphenyl-thio compounds . This reagent is provided for research purposes to facilitate such investigations. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-methoxy-3,5-dimethylbenzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c1-6-4-8(10(11)13)5-7(2)9(6)12-3/h4-5H,1-3H3,(H2,11,13)

InChI Key

SRHSKCRNIKTXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches to 4 Methoxy 3,5 Dimethylbenzothioamide

Retrosynthetic Dissection and Strategic Planning for Target Compound Elaboration

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgias.ac.in This process allows for the logical planning of a synthetic route. youtube.comyoutube.com

For 4-Methoxy-3,5-dimethylbenzothioamide, the most direct retrosynthetic disconnection involves the functional group interconversion (FGI) of the thioamide moiety. This leads to two primary precursor molecules: 4-Methoxy-3,5-dimethylbenzamide or 4-Methoxy-3,5-dimethylbenzonitrile. These precursors are structurally simpler and can be synthesized from more readily available starting materials.

A plausible synthetic pathway for the nitrile precursor, 4-methoxy-3,5-dimethylbenzonitrile, could start from 3,5-dimethyl-4-hydroxybenzonitrile, which can be synthesized from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride. researchgate.net Subsequent methylation of the hydroxyl group would yield the desired nitrile. The corresponding benzamide (B126) can be prepared through the hydrolysis of the nitrile or via the reaction of 4-methoxy-3,5-dimethylbenzoyl chloride with ammonia.

Conventional Thionation Reactions for Benzothioamide Formation

Traditional methods for the synthesis of thioamides often rely on the thionation of a corresponding amide or the conversion of a nitrile. These methods are well-established and widely used in organic synthesis.

Utilization of Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)

The conversion of amides to thioamides is a common and effective strategy. mdpi.com Lawesson's reagent (LR) is a mild and efficient thionating agent for this purpose, often preferred over the more reactive phosphorus pentasulfide (P₄S₁₀) due to its generally higher yields and milder reaction conditions. nih.govorganic-chemistry.org The reaction involves refluxing the corresponding benzamide, in this case, 4-Methoxy-3,5-dimethylbenzamide, with Lawesson's reagent in an appropriate solvent like toluene (B28343). beilstein-journals.orgssrn.com

Phosphorus pentasulfide (P₄S₁₀) is another classic reagent for the thionation of amides and other carbonyl compounds. blogspot.comresearchgate.netnih.gov The reaction typically requires higher temperatures and may be less clean than when using Lawesson's reagent. organic-chemistry.org The process involves reacting the amide with P₄S₁₀ in a high-boiling solvent such as pyridine (B92270) or toluene under reflux. mdpi.comgoogle.com

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Reflux in toluene or similar solventMilder conditions, often higher yieldsBy-products can complicate purification
Phosphorus Pentasulfide (P₄S₁₀) Reflux in pyridine or tolueneReadily availableHarsher conditions, potential for side reactions

Direct Conversion of Nitriles and Amides to Thioamides

Nitriles can be directly converted into thioamides through various methods. One approach involves the reaction of the nitrile with a source of hydrogen sulfide, such as sodium hydrogen sulfide, often in the presence of an amine hydrochloride. tandfonline.com Another effective method utilizes phosphorus pentasulfide in a suitable solvent like ethanol (B145695) to convert both aromatic and aliphatic nitriles to their corresponding thioamides in good yields. organic-chemistry.org This method is noted for its simplicity, rapid reaction times, and clean reaction profiles. organic-chemistry.org The conversion of nitriles can also be achieved using thioacetic acid. tandfonline.com

Three-Component Reactions Employing Aldehydes, Amines, and Sulfur Sources

Three-component reactions offer an efficient and atom-economical approach to thioamide synthesis. chemistryviews.org The Kindler synthesis, a well-known example, involves the reaction of an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgresearchgate.net This methodology can be applied to the synthesis of a wide range of thioamides. mdpi.com While not a direct route to this compound from a simple aldehyde, this approach highlights the versatility of multicomponent reactions in thioamide synthesis. organic-chemistry.org

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This includes the use of catalytic systems to promote the synthesis of thioamides under milder conditions.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Syntheses, Organocatalysis)

While transition-metal-free methods for thioamide synthesis are prevalent, research into catalytic approaches is ongoing. nih.gov Transition-metal catalysis, for instance, can offer alternative pathways for the formation of the thioamide functional group. However, a significant portion of modern thioamide synthesis focuses on avoiding transition metals to prevent product contamination. chemistryviews.org

Organocatalysis has also emerged as a powerful tool in organic synthesis. Proline and its derivatives, for example, have been used as catalysts in various reactions. mdpi.com While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis could be applied to develop novel and more environmentally friendly synthetic routes.

Solvent-Free and Green Chemistry-Oriented Synthesis Techniques

The development of solvent-free and green synthetic routes is a cornerstone of modern organic chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of benzothioamide derivatives, metal-free and solvent-free conditions represent a significant step towards these goals. One notable approach involves the Friedel-Crafts arylation of isothiocyanates.

In a general methodology that has been applied to a broad scope of substrates, electron-rich arenes can be reacted with isothiocyanates under solvent-free conditions using a Brønsted superacid like triflic acid. rsc.org This method is characterized by its rapidity and high yields. For instance, the reaction of 1,2-dimethoxybenzene (B1683551) with various aromatic isothiocyanates, such as 1-isothiocyanato-4-methoxybenzene, proceeds efficiently under solvent-free conditions to afford the corresponding thioamides in excellent yields, often exceeding 90%. rsc.org This type of reaction avoids the use of conventional, often hazardous, organic solvents, thereby aligning with the principles of green chemistry. The work-up procedure is often simplified, in many cases not requiring further purification beyond a simple work-up. rsc.org

While direct examples for this compound are not detailed, the successful synthesis of structurally related thioamides under these conditions provides a strong basis for its application. The key parameters for such a synthesis would involve the careful control of the stoichiometry of the reactants and the catalyst loading.

Table 1: Examples of Solvent-Free Thioamide Synthesis

Aryl Isothiocyanate Arene Product Yield (%) Reference
1-isothiocyanato-4-methylbenzene Anisole 95 rsc.org
1-isothiocyanato-4-methoxybenzene 1,2-dimethoxybenzene 93 rsc.org

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. europa.eu For reactions involving hazardous reagents or highly exothermic processes, flow chemistry provides a significantly safer operating environment due to the small internal volume of the reactor. europa.eu

The application of flow chemistry to the synthesis of this compound would likely involve the continuous pumping of the starting materials (e.g., a suitable arene and an isothiocyanate) along with a catalyst through a heated reactor coil or a packed-bed reactor. The components of a typical flow chemistry system include pumps, a reactor, a back-pressure regulator, and a collection device. europa.eu

While a specific protocol for this compound has not been published, related continuous-flow syntheses have been successfully demonstrated. For example, the Heck reaction to produce 4-methoxybiphenyl (B1664174) has been performed in a continuous plug flow reactor using supercritical carbon dioxide as a green solvent. beilstein-journals.org This demonstrates the feasibility of adapting palladium-catalyzed cross-coupling reactions, which can also be used to form C-N bonds, to a continuous flow setup. The synthesis of various heterocyclic compounds, which share synthetic intermediates with thioamides, has also been extensively explored in flow systems, highlighting the versatility of this technology. researchgate.net A hypothetical flow synthesis of this compound could offer improved yield and purity control by precisely managing residence time, temperature, and stoichiometry.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product. In the context of synthesizing this compound, several factors would need to be considered.

For a solvent-free Friedel-Crafts type reaction, key parameters to optimize would include:

Catalyst Loading: The amount of Brønsted acid catalyst would need to be minimized to reduce cost and environmental impact while maintaining a high reaction rate.

Temperature: While many solvent-free reactions are conducted at elevated temperatures, finding the optimal temperature is crucial to prevent side reactions and decomposition of the product.

Reaction Time: The duration of the reaction would be optimized to ensure complete conversion of the starting materials without the formation of degradation products.

In a potential flow synthesis, the following parameters would be critical for yield enhancement:

Flow Rate: This determines the residence time of the reactants in the heated zone of the reactor. A slower flow rate allows for a longer reaction time, which can increase conversion.

Temperature and Pressure: These parameters are easily and precisely controlled in a flow reactor. For reactions in supercritical fluids, pressure significantly affects the solubility and reactivity of the substrates. beilstein-journals.org

Stoichiometry: The molar ratio of the reactants can be precisely controlled by adjusting the relative flow rates of the individual reactant streams.

Strategies for yield enhancement often involve the systematic variation of these parameters in a design of experiments (DoE) approach to identify the optimal reaction conditions.

Purity Assessment and Isolation Techniques in Preparative Synthesis

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Purity Assessment: The purity of the synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques:

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of a reaction and assessing the number of components in the crude product mixture.

High-Performance Liquid Chromatography (HPLC): A quantitative method used to determine the exact purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired compound and can reveal the presence of impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Isolation and Purification Techniques:

Work-up: For solvent-free reactions, the work-up may be as simple as dissolving the reaction mixture in a suitable solvent and washing with an aqueous solution to remove the catalyst and any water-soluble byproducts. rsc.org

Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. This method is effective at removing both soluble and insoluble impurities.

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the most common purification technique in preparative organic synthesis. A suitable eluent system is chosen to achieve good separation between the desired product and any impurities.

In the context of related compounds, such as intermediates for the pharmaceutical Omeprazole, purification often involves converting the crude product into a salt (e.g., a hydrochloride salt), which can be easily isolated and purified by filtration and washing. The pure salt is then neutralized to give the final product of high purity. google.com This strategy effectively removes impurities carried over from earlier synthetic steps. google.com

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the chemical reactivity and derivatization pathways of the compound this compound. While the general reactivity of its constituent functional groups—the thioamide and the substituted aromatic ring—is well-established in organic chemistry, specific experimental data, detailed research findings, and reaction protocols for this particular molecule are not present in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the specific sections and subsections requested in the user's outline. Generating content for the specified topics would require speculation based on the reactivity of analogous structures rather than reporting factual,-researched findings on this compound itself. This would not meet the required standards of scientific accuracy and detail.

For a comprehensive understanding of the compound's reactivity, dedicated laboratory research would be necessary to explore the transformations at its thioamide functionality and the reactions involving its aromatic substituents. Such research would elucidate the specific pathways for nucleophilic additions, alkylation, cyclization, and electrophilic aromatic substitution, providing the data needed to construct the requested detailed analysis.

Chemical Reactivity and Derivatization Pathways of 4 Methoxy 3,5 Dimethylbenzothioamide

Multi-component Reaction Strategies Incorporating the Benzothioamide Core

The benzothioamide core is a valuable building block in multi-component reactions (MCRs), which are highly efficient one-pot syntheses that combine three or more reactants to form a complex product. chemistryforsustainability.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. chemistryforsustainability.org The thioamide functionality, in particular, offers unique reactivity that allows for its incorporation into a variety of heterocyclic scaffolds. researchgate.netacs.org

Thioamides, in general, are versatile precursors for the synthesis of complex heterocyclic compounds. chemistryforsustainability.org Sulfur-mediated MCRs represent a sustainable approach to thioamide synthesis and their subsequent derivatization. chemistryforsustainability.org Elemental sulfur can be employed in one-pot reactions to generate thioamides from various starting materials, offering good yields and a wide substrate scope under milder conditions than traditional methods. chemistryforsustainability.org

Visible-light-driven MCRs have also emerged as a powerful tool for the synthesis of thioamides and their derivatives. nih.gov These methods often proceed via radical pathways, enabling the combination of diverse amines, carbon disulfide, and olefins to construct a wide array of thioamides and thiolactams. nih.gov

Given the structure of 4-Methoxy-3,5-dimethylbenzothioamide, it is anticipated to participate in MCRs that leverage the nucleophilicity of the sulfur atom and the reactivity of the thioamide nitrogen and adjacent carbon. For instance, it could potentially react with alkynes and electrophiles in transition-metal-catalyzed or mediated MCRs to generate highly substituted nitrogen- and sulfur-containing heterocycles. The electron-donating methoxy (B1213986) and dimethyl groups on the benzene (B151609) ring would likely enhance the reactivity of the aromatic system in electrophilic substitution reactions that might be part of a multi-component sequence.

A plausible, though currently hypothetical, multi-component reaction involving this compound could be a variation of the Gewald reaction, which traditionally uses a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to produce a 2-aminothiophene. A modified approach could potentially see the benzothioamide act as the sulfur source and a reactant, leading to complex fused thiophene (B33073) systems.

Below is an interactive data table summarizing potential multi-component reaction strategies applicable to a benzothioamide core.

Reaction TypeReactantsPotential ProductsKey Features
Thio-Ugi Reaction Isocyanide, Aldehyde/Ketone, Amine, Thioacidα-Acylamino thioamidesFormation of a bis-amide-like structure with a thioamide linkage.
Hantzsch-type Thiazole (B1198619) Synthesis α-Haloketone, this compoundSubstituted ThiazolesThe thioamide acts as the source of the N-C-S unit for the thiazole ring.
[4+1] Cycloaddition Isocyanide, this compound5-membered HeterocyclesThe thioamide can act as a four-atom component.
Visible-Light Mediated Radical Annulation Alkene/Alkyne, Photocatalyst, this compoundSulfur-containing HeterocyclesInvolves the generation of a thioamide-centered radical.

Mechanistic Investigations of Key Transformations and Reaction Intermediates

The mechanistic pathways of reactions involving benzothioamides are diverse and often involve interesting intermediates. The thioamide functional group is amphoteric, with the sulfur atom being nucleophilic and the thiocarbonyl carbon being electrophilic. wikipedia.org

One of the key transformations of thioamides is their oxidative cyclization. For example, the photocatalytic oxidative cyclization of aromatic thioamides can lead to the formation of 1,2,4-thiadiazoles. rsc.orgmdpi.com The proposed mechanism for such reactions often begins with the generation of a thioamide radical cation upon photoexcitation. mdpi.com This radical cation can then dimerize through radical cross-coupling. Subsequent intramolecular cyclization and aromatization, often facilitated by a superoxide (B77818) radical anion, yields the final thiadiazole product. mdpi.com

Plausible Mechanistic Pathway for Oxidative Dimerization-Cyclization:

Photoexcitation and Single-Electron Transfer (SET): Upon irradiation with light in the presence of a suitable photocatalyst, the thioamide undergoes a single-electron transfer to the excited photocatalyst, forming a thioamide radical cation.

Dimerization: Two molecules of the thioamide radical cation couple to form a dimeric intermediate.

Intramolecular Cyclization: The dimeric intermediate undergoes intramolecular cyclization, forming a new carbon-sulfur or nitrogen-sulfur bond.

Aromatization: The cyclized intermediate then undergoes oxidation and deprotonation to yield the stable aromatic 1,2,4-thiadiazole (B1232254) ring system.

Another important mechanistic aspect is the intramolecular cyclization of thioamides to form various benzo-fused heterocycles. researchgate.net For instance, the synthesis of benzothiazoles can be achieved through the dehydrogenative cyclization of N-aryl thioamides. researchgate.net These reactions can proceed through electrochemical methods, avoiding the need for external oxidants. researchgate.net

The electron-donating 4-methoxy and 3,5-dimethyl substituents on the benzothioamide ring are expected to influence the reaction mechanism. The methoxy group, being a strong electron-donating group, would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. researchgate.net This could facilitate cyclization reactions that involve the aromatic ring. Furthermore, these electron-donating groups can stabilize cationic intermediates that may form during the course of a reaction.

Below is a data table outlining key reaction intermediates that could be involved in the transformations of this compound.

IntermediatePotential ReactionFormation PathwaySubsequent Reaction
Thioamide Radical Cation Oxidative CyclizationSingle-electron transfer from the thioamide to a photocatalyst or oxidant.Dimerization, intramolecular cyclization.
Thioimidate Alkylation, CyclizationDeprotonation of the thioamide followed by reaction with an electrophile.Nucleophilic attack to form heterocycles.
N-Acyliminium Ion Pictet-Spengler type reactionsProtonation or Lewis acid activation of the thioamide nitrogen.Intramolecular cyclization onto the electron-rich aromatic ring.
Dianion Nucleophilic AdditionTreatment with a strong base like butyllithium.Reaction with electrophiles, leading to thiazoline (B8809763) or thiazole formation. acs.orgnih.gov

Advanced Spectroscopic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Conformational Analysis in the Crystalline State

No crystallographic data is available to perform a conformational analysis.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) within the Crystal Lattice

No crystallographic data is available to analyze intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for predicting a wide array of molecular properties. For a novel compound like 4-Methoxy-3,5-dimethylbenzothioamide, DFT could provide significant insights.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Given the presence of rotatable bonds, such as those connected to the methoxy (B1213986) and thioamide groups, a conformational analysis would be necessary to identify different stable conformers and the energy barriers between them. This analysis would yield a conformational energy landscape, highlighting the most likely shapes the molecule will adopt.

Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map illustrates the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms and positive potential near the hydrogen atoms of the thioamide group.

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Each calculated vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral bands to particular functional groups, such as the C=S stretch of the thioamide or the C-O stretch of the methoxy group.

Reactivity Descriptors and Reaction Pathway Modeling

From the electronic structure data, various reactivity descriptors can be calculated. These include parameters like electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. Furthermore, DFT can be employed to model potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism and its kinetics can be achieved.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces between all atoms to model their movements.

This approach would provide a detailed picture of the molecule's conformational flexibility, showing how it samples different shapes at a given temperature. It would also illuminate the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the thioamide group and water, which can significantly influence the molecule's properties and behavior in solution.

In Silico Modeling of Molecular Recognition and Binding Mechanisms

In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. This involves computationally placing the molecule into the binding site of a receptor and scoring the different poses based on their predicted binding affinity.

Should this compound be investigated for potential biological activity, molecular docking could identify potential protein targets and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is crucial in the early stages of drug discovery for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Docking Studies of Ligand-Target Interactions (focused on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes of novel compounds and understanding the molecular basis of their potential biological activity. For thioamide derivatives, including analogues of "this compound," molecular docking studies have been employed to investigate their interactions with various protein targets.

Studies on benzothioamide and related heterocyclic structures have revealed common binding motifs. The thioamide group, for instance, is a key pharmacophore that can participate in various non-covalent interactions. benthamscience.com The sulfur atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. nih.gov Furthermore, the aromatic ring system often engages in hydrophobic and π-stacking interactions with the amino acid residues in the binding pocket of the target protein.

In a study on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed that the sulphonamide group's nitrogen atom forms a hydrogen bond with Gln-192, and one of the oxygen atoms interacts with His-90 in the enzyme's active site. 34.237.233 For N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, docking studies against E. coli dihydroorotase showed favorable interactions with the amino acid residues of the enzyme. nih.gov

These studies highlight the importance of specific functional groups and their spatial arrangement in determining the binding mode and, consequently, the biological activity of these compounds. The methoxy and dimethyl groups on the benzene (B151609) ring of "this compound" are expected to influence its binding by contributing to hydrophobic interactions and potentially forming specific contacts within the target's binding site.

Table 1: Summary of Molecular Docking Studies on Benzothioamide Analogues

Compound Class Protein Target Key Interacting Residues Types of Interactions
Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives Cyclooxygenase-2 (COX-2) Gln-192, His-90 Hydrogen bonding
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides E. coli dihydroorotase Not specified Favorable interactions with amino acid residues
Thioamide-containing compounds C. glabrata KIX domain Lys68 Hydrogen bonding

Binding Free Energy Calculations (theoretical affinity prediction)

While molecular docking provides a static picture of the ligand-protein interaction, binding free energy calculations offer a more quantitative prediction of the binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics (MD) simulations. nih.govfrontiersin.org

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding. nih.gov

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The molecular mechanics energy includes contributions from electrostatic and van der Waals interactions. The solvation free energy is composed of polar and non-polar components. The polar part is calculated using either the Poisson-Boltzmann or Generalized Born model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). frontiersin.org

For various ligand-protein complexes, MM/PBSA and MM/GBSA have been successfully used to rank compounds and predict their binding affinities with reasonable accuracy. 34.237.233frontiersin.org These calculations can provide valuable insights into the energetic contributions of different interactions and guide the optimization of lead compounds. For instance, a lower (more negative) binding free energy generally indicates a higher predicted binding affinity.

Table 2: Components of Binding Free Energy Calculations (MM/PBSA & MM/GBSA)

Energy Component Description
ΔE_vdw van der Waals energy
ΔE_elec Electrostatic energy
ΔG_polar Polar solvation energy
ΔG_nonpolar Non-polar solvation energy (SASA)
ΔG_bind (total) Total binding free energy

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogues (focused on structural features influencing theoretical activity or properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized compounds.

For benzothioamide analogues and related heterocyclic systems, QSAR studies have been instrumental in identifying the key structural features that govern their biological activities. These studies typically involve the calculation of various molecular descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

A QSAR analysis of benzothiopyranoindazole anti-cancer analogues revealed that a combination of the free-space binding energy and the aqueous desolvation energy of the intercalation complex with DNA yielded a highly significant correlation with their anti-cancer activity. nih.gov This suggests that both the direct interaction with the target and the energetic cost of desolvation are crucial for the biological effect.

In studies of benzothiazole (B30560) derivatives, it has been observed that substitutions at the C-2 and C-6 positions significantly influence their pharmacological activities. benthamscience.comesisresearch.org For example, the introduction of electron-withdrawing groups at specific positions can enhance antimicrobial activity. esisresearch.org These findings underscore the importance of the substitution pattern on the benzothiazole ring system for modulating biological activity.

For "this compound," a QSAR model would likely consider descriptors related to the methoxy and dimethyl groups, such as their size, polarity, and electron-donating/-withdrawing character, to predict how these substituents influence its theoretical activity.

Table 3: Structural Features Influencing Theoretical Activity in Benzothioamide Analogues from QSAR/SAR Studies

Structural Feature Influence on Theoretical Activity/Property
Substituents at C-2 position of benzothiazole ring Significant impact on various biological activities.
Substituents at C-6 position of benzothiazole ring Modulates pharmacological effects.
Electron-withdrawing groups Can enhance antimicrobial activity in certain scaffolds.
Ligand lipophilicity Often a key descriptor in QSAR models for membrane permeability and target interaction.
Desolvation energy Important for predicting binding affinity in aqueous environments.

Investigation of Molecular Biological Interaction Mechanisms

Enzyme Inhibition Studies: Unraveling Molecular Mechanisms

There is currently no available research detailing the enzyme inhibition properties of 4-Methoxy-3,5-dimethylbenzothioamide. Consequently, information regarding its potential to bind to enzyme active sites or induce allosteric modulation is unknown.

Receptor Binding Profiling: Elucidation of Affinity and Selectivity at the Molecular Level

Comprehensive receptor binding profiling for this compound has not been reported in the scientific literature. Therefore, its affinity and selectivity for various biological receptors remain uncharacterized.

Nucleic Acid (DNA/RNA) Binding Studies: Characterization of Interaction Modes

Studies to characterize the interaction between this compound and nucleic acids such as DNA and RNA have not been published. As such, there is no data on its potential to act as an intercalating agent or a groove binder.

Protein-Ligand Interaction Dynamics

The kinetic and thermodynamic parameters of the interaction between this compound and its potential protein targets have not been elucidated. There are no available studies utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to provide these insights.

Elucidation of Specific Cellular Target Engagement at a Molecular Level

Due to the absence of the aforementioned studies, the specific cellular targets of this compound and the molecular basis of its engagement with these targets have not been identified.

Exploring the Versatility of this compound in Chemical and Material Sciences

The multifaceted nature of thioamide chemistry has positioned compounds bearing this functional group as pivotal building blocks in various scientific domains. Within this class of molecules, this compound emerges as a compound of significant interest for non-clinical applications, spanning the synthesis of complex organic structures to the development of advanced materials. Its unique electronic and structural characteristics, stemming from the interplay between the electron-donating methoxy (B1213986) and dimethyl groups and the versatile thioamide moiety, render it a valuable tool in chemical and material sciences.

Exploration of Potential Applications in Chemical and Material Sciences Non Clinical

The benzothioamide scaffold, characterized by a thioamide group attached to a benzene (B151609) ring, is a versatile platform for a multitude of chemical transformations and material applications. The specific substitution pattern of 4-Methoxy-3,5-dimethylbenzothioamide, featuring an electron-donating methoxy (B1213986) group and two flanking methyl groups, is anticipated to modulate the reactivity and properties of the core structure, offering unique opportunities in various non-clinical research areas.

Thioamides are well-established and highly valuable precursors in the synthesis of a wide array of heterocyclic compounds. chemrxiv.org The thioamide functional group, with its nucleophilic sulfur and electrophilic carbon, can participate in a variety of cyclization reactions. This compound is poised to be a versatile starting material for the construction of heterocycles such as thiazoles, thiadiazoles, and other sulfur and nitrogen-containing ring systems.

The electron-donating methoxy and dimethyl groups on the aromatic ring are expected to increase the electron density on the thioamide moiety, potentially enhancing the nucleophilicity of the sulfur atom and influencing the regioselectivity of cyclization reactions. For instance, in reactions with α-haloketones, it would readily form thiazole (B1198619) derivatives. Similarly, reactions with hydrazines or other binucleophiles could lead to the formation of various five- or six-membered heterocyclic rings. The general utility of thioamides in heterocyclic synthesis is well-documented, with numerous methods available for their conversion into more complex structures. mdpi.commdpi.com

Table 1: Potential Heterocyclic Systems Derived from this compound

Reactant Class Resulting Heterocycle Potential Reaction Conditions
α-Haloketones Thiazoles Base-catalyzed condensation
Hydrazines Thiadiazoles Acid or base-catalyzed cyclization
Dihalogenated compounds Thiazines Nucleophilic substitution

The thioamide group is an excellent ligand for a variety of metal ions, coordinating through either the sulfur or nitrogen atom, or in a bidentate fashion. researchgate.net This coordination ability allows for the formation of a diverse range of metal complexes with interesting structural and electronic properties. This compound can act as a ligand for transition metals, forming stable complexes that could find applications in catalysis. jns.edu.af

The sulfur atom of the thioamide is a soft donor and would preferentially coordinate to soft metal ions like palladium, platinum, and copper. The nitrogen atom, being a harder donor, could coordinate to a different metal center or the same one, leading to varied coordination modes. The electronic properties of the ligand, influenced by the methoxy and dimethyl substituents, can tune the properties of the resulting metal complex, such as its stability, redox potential, and catalytic activity. sapub.orgresearchgate.netnih.gov These complexes could be explored as catalysts in cross-coupling reactions, hydrogenations, or other organic transformations. ibs.re.kr

Sulfur-containing organic molecules are of significant interest in materials science due to their potential applications in electronics and optoelectronics. rsc.org Benzothiophene and benzothiadiazole derivatives, which can be synthesized from benzothioamides, are known components of organic semiconductors. nih.govnih.govrsc.orgrsc.org The incorporation of the this compound moiety into larger conjugated systems could lead to new materials with tailored electronic properties.

The thioamide functionality itself can be incorporated into polymer backbones, influencing the material's properties such as thermal stability and processability. rsc.orgacs.org The electron-rich nature of the 4-methoxy-3,5-dimethylphenyl group could enhance the electron-donating character of resulting materials, making them suitable for p-type organic semiconductors. Furthermore, the potential for this compound to be a precursor to benzothiadiazole derivatives opens up possibilities for its use in the development of donor-acceptor materials for organic photovoltaics and light-emitting diodes. d-nb.inforesearchgate.net

Table 2: Potential Material Applications of this compound Derivatives

Material Class Potential Application Key Feature
Organic Semiconductors Organic Field-Effect Transistors (OFETs) Tunable electronic properties
Functional Polymers Gas separation membranes Modified polymer properties

The unique reactivity of the thioamide group can be harnessed to study the mechanisms of various organic reactions. For example, the replacement of an amide with a thioamide in a substrate can provide insights into the role of the carbonyl oxygen in enzyme catalysis. nih.gov In a similar vein, this compound could be used as a probe to investigate reaction mechanisms where a benzamide (B126) derivative is typically involved.

The difference in reactivity and spectroscopic properties (e.g., UV-Vis, NMR) between a benzamide and its thioamide analogue can offer valuable information about transition states and reaction intermediates. The electron-donating substituents on the aromatic ring would also influence the electronic nature of the thioamide, providing a tool to study the electronic effects on reaction pathways.

The ability of the thioamide group to coordinate with metal ions can be exploited in the design of chemo-sensors. koreascience.kr Thiophene-based chemosensors have been developed for the detection of various metal ions. nih.gov A molecule incorporating the this compound unit could be designed to exhibit a change in its optical or electrochemical properties upon binding to a specific metal ion.

The selectivity of such a sensor could be tuned by modifying the structure around the thioamide binding site. The methoxy and dimethyl groups could also play a role in modulating the binding affinity and selectivity for different metal ions. For example, the design of a fluorescent molecule containing this benzothioamide moiety could lead to a "turn-on" or "turn-off" fluorescence response in the presence of a target analyte, enabling its detection at low concentrations.

Future Research Directions and Unresolved Challenges

Development of Novel and Economically Viable Synthetic Routes

A significant hurdle in the study of novel compounds is the development of efficient and cost-effective synthetic pathways. For 4-Methoxy-3,5-dimethylbenzothioamide, a primary challenge lies in the introduction of the thioamide group onto the sterically hindered 3,5-dimethyl-4-methoxyphenyl ring.

Future research should focus on moving beyond traditional thionation methods, such as the use of Lawesson's reagent, which can suffer from harsh reaction conditions and limited functional group tolerance. nih.gov Exploring alternative, milder sulfur-transfer reagents could improve yields and reduce byproduct formation. mdpi.com The development of catalytic methods for thioamide synthesis, which are currently less common than for their amide counterparts, represents a significant opportunity. mdpi.com

Furthermore, creating a scalable and economically viable synthesis is paramount for any potential industrial or pharmaceutical application. This involves optimizing reaction conditions, minimizing purification steps, and utilizing readily available starting materials. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Potential Challenges
Direct Thionation of Amide Straightforward conceptual approach. Steric hindrance, harsh reagents, potential for low yield.
Reaction with P4S10 Established method for thioamide synthesis. High temperatures, potential for side reactions.
Catalytic Thioamidation Milder conditions, potentially higher selectivity. Catalyst development required, potential for catalyst poisoning by sulfur.

Integration of Advanced Computational Methodologies for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby guiding experimental work. For this compound, advanced computational methodologies can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies. nih.gov Such studies can help in understanding the molecule's stability and potential reactivity. nih.gov Molecular docking simulations could be used to predict potential biological targets by modeling the interaction of this compound with the active sites of various proteins. nih.govnih.gov This in silico screening can prioritize experimental testing and accelerate the discovery of potential therapeutic applications. mdpi.com

A significant challenge in this area is the accuracy of computational models for sulfur-containing compounds, which can be more complex to model than their oxygen-containing analogs. Future work should focus on benchmarking and refining computational methods to provide more accurate predictions for thioamides.

Discovery of Unexplored Chemical Transformations and Reactivity Profiles

The thioamide functional group is known for its rich and diverse reactivity, which can differ significantly from that of amides. chemrxiv.org A thorough investigation into the chemical transformations of this compound is essential to understand its chemical behavior and potential for further functionalization.

Key areas for future research include its oxidation, reduction, and cycloaddition reactions. The sulfur atom in the thioamide group is susceptible to oxidation, which could lead to a variety of new compounds with different properties. The reactivity of the methoxy (B1213986) group on the aromatic ring, particularly its potential for demethylation or involvement in electrophilic aromatic substitution, also warrants investigation. researchgate.net

Unresolved challenges include understanding how the electronic and steric effects of the 4-methoxy and 3,5-dimethyl substituents on the phenyl ring influence the reactivity of the thioamide group. A systematic study of its reaction with a wide range of reagents will be necessary to build a comprehensive reactivity profile.

Deeper Understanding of Complex Molecular Interaction Mechanisms at the Atomic Level

Elucidating how this compound interacts with other molecules, particularly biological macromolecules, is crucial for understanding its potential biological activity. nih.gov The thioamide group can act as both a hydrogen bond donor and acceptor, and the sulfur atom can participate in unique non-covalent interactions. nih.gov

Future research should employ biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to study its binding to potential protein targets at an atomic level. nih.gov Isothermal titration calorimetry could provide thermodynamic data on these interactions. nih.gov These studies will be vital in understanding the structure-activity relationship (SAR) and guiding the design of more potent and selective derivatives. nih.gov

A key challenge is the often transient and dynamic nature of molecular interactions. Advanced techniques, such as computational molecular dynamics simulations, will be necessary to complement experimental data and provide a more complete picture of the binding process.

Design and Synthesis of Derivatives with Enhanced Target Specificity for Mechanistic Probes

The synthesis of derivatives of this compound is a logical next step to explore its chemical space and to develop compounds with improved properties. By systematically modifying the substituents on the aromatic ring or the thioamide nitrogen, it may be possible to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov

Derivatives can also be designed as mechanistic probes to investigate biological pathways. For example, incorporating a fluorescent tag or a photo-crosslinking group could enable the identification of its cellular targets. The synthesis of a library of related compounds would allow for a comprehensive SAR study, providing valuable information on which structural features are critical for its activity. nih.gov

The challenges in this area lie in the synthetic accessibility of these derivatives and the development of robust biological assays to evaluate their efficacy and specificity. mdpi.com A hypothetical SAR study is outlined in Table 2.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

Modification Predicted Effect on Activity Rationale
Removal of Methoxy Group Decrease The methoxy group may be involved in key hydrogen bonding interactions.
Replacement of Methyl Groups with Hydrogen Increase/Decrease Could alter steric hindrance, affecting binding pocket fit.
Introduction of Halogen on Phenyl Ring Increase May enhance binding through halogen bonding or alter electronic properties.

| Alkylation of Thioamide Nitrogen | Decrease | May disrupt hydrogen bonding capabilities essential for target interaction. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3,5-dimethylbenzothioamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves coupling 4-methoxy-3,5-dimethylbenzoic acid with thioamide precursors using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions. Reaction temperature (e.g., 45–60°C) and solvent polarity significantly affect yield and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–7.5 ppm) to verify substitution patterns.
  • HPLC-MS : Confirm molecular weight (C10H13NOS) and detect impurities.
  • FT-IR : Identify thioamide C=S stretching vibrations (~1250 cm<sup>−1</sup>) and methoxy C-O bonds (~1050 cm<sup>−1</sup>) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under nitrogen to prevent oxidation of the thioamide group. Avoid prolonged exposure to moisture, which may hydrolyze the C=S bond. Stability assays (e.g., TGA/DSC) indicate decomposition onset at ~180°C under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, solvent effects in cell cultures). Standardize protocols:

  • Use minimum inhibitory concentration (MIC) assays with positive controls (e.g., vancomycin for Gram-positive bacteria).
  • Validate cytotoxicity via MTT assays across multiple cell lines (e.g., HeLa, MCF-7) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model electron density distribution, identifying nucleophilic sites (e.g., sulfur in C=S). Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like kinase enzymes, aiding in rational drug design .

Q. How do steric and electronic effects of methoxy/methyl substituents influence the compound’s interaction with biological targets?

  • Methodological Answer : The 3,5-dimethyl groups increase steric bulk, reducing binding to shallow enzyme pockets, while the methoxy group enhances electron donation, stabilizing π-π interactions in aromatic binding sites. Comparative studies with des-methyl analogs (e.g., 4-methoxybenzothioamide) show a 2–3-fold decrease in inhibitory potency against CYP450 isoforms .

Q. What analytical techniques are optimal for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer : High-resolution LC-QTOF-MS identifies major degradation products (e.g., sulfoxide or sulfone derivatives). Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with kinetic modeling predicts shelf-life under standard lab conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.